リトリン

概要

説明

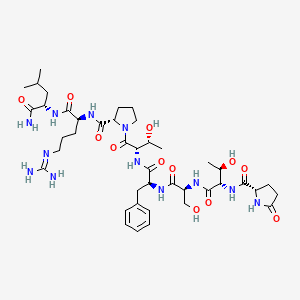

リトリンは、オーストラリアのヒキガエルLitoria aureaの皮膚から単離された生物活性のあるノナペプチドです 。これは、ボンベシン-リトリンファミリーに属し、C末端で共通のアミノ酸配列を共有しています。 リトリンは、ボンベシン受容体の両方のサブタイプ、ガストリン放出ペプチドを好むボンベシン受容体と、ニューロメジンBを好む受容体の作動薬として同定されています 。 この化合物は、中枢神経系と消化管に生物学的活性を示し、体温調節効果も示しています .

科学的研究の応用

Litorin has a wide range of scientific research applications:

Chemistry: Litorin is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: It is employed in research on receptor-ligand interactions, particularly with bombesin receptors.

作用機序

リトリンは、ボンベシン受容体、特にガストリン放出ペプチドを好むボンベシン受容体と、ニューロメジンBを好む受容体に結合することで効果を発揮します 。結合すると、リトリンはこれらの受容体を活性化し、細胞内シグナル伝達経路のカスケードを引き起こします。これらの経路には、アデニル酸シクラーゼの活性化、これによりサイクリックアデノシンモノホスフェートレベルが上昇し、ホスホリパーゼCの活性化、これによりイノシトールトリホスフェートとジアシルグリセロールレベルが上昇することが含まれます。 これらのシグナル伝達イベントは、平滑筋収縮、胃酸分泌、体温調節の調節など、様々な生理学的反応をもたらします .

生化学分析

Biochemical Properties

Litorin interacts with specific enzymes and proteins, primarily the bombesin receptors . It acts as an agonist of the bombesin receptor . The interaction of Litorin with these receptors triggers a series of biochemical reactions .

Cellular Effects

Litorin has a significant impact on various types of cells and cellular processes. It stimulates the contraction of smooth muscle, stimulates gastrin, gastric acid, and pancreatic secretion, and suppresses the nutriment in vivo . It also interacts with specific membrane receptors on pancreatic acinar cells .

Molecular Mechanism

Litorin exerts its effects at the molecular level through binding interactions with biomolecules, specifically the bombesin receptors . As an agonist of these receptors, Litorin can activate or inhibit certain enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The actions of Litorin are more rapid in onset and disappearance than those observed for bombesin, either in vitro or in vivo . This suggests that Litorin may have different stability and degradation patterns, and its long-term effects on cellular function may vary over time .

Dosage Effects in Animal Models

The effects of Litorin vary with different dosages in animal models . For instance, after pulse intracerebroventricular injection in rats, Litorin did not significantly affect drinking, and this effect was independent of the dose administered .

Metabolic Pathways

Litorin is involved in several metabolic pathways. It interacts with enzymes and cofactors, particularly those associated with the bombesin receptors . These interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

Litorin is transported and distributed within cells and tissues. It interacts with lipids, assuming lipid-specific conformations . This interaction suggests a requirement for negatively charged lipids during the process of hormone-membrane interaction .

Subcellular Localization

Given its interactions with lipids and bombesin receptors, it is likely that Litorin is directed to specific compartments or organelles within the cell .

準備方法

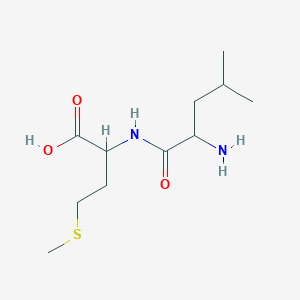

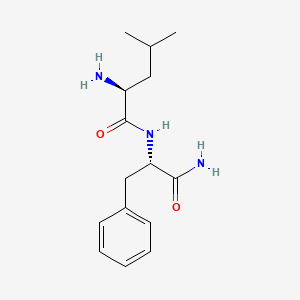

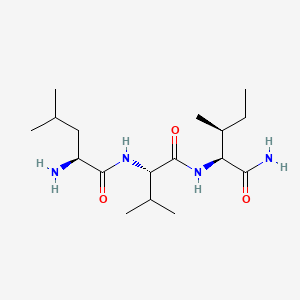

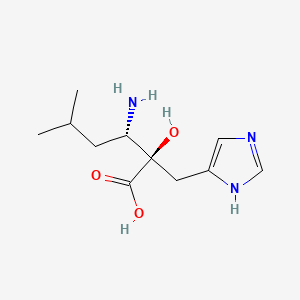

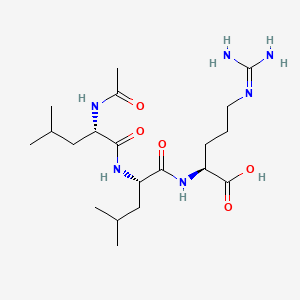

リトリンは、従来のペプチド合成法を用いて合成することができます。 ノナペプチド配列Pyr-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NHは、固相ペプチド合成を用いて段階的に組み立てられます 。合成プロセスには、保護されたアミノ酸を樹脂結合ペプチド鎖に逐次的に付加し、続いて脱保護と樹脂からの切断を行うステップが含まれます。 最終生成物は、高速液体クロマトグラフィーを用いて精製され、純度が少なくとも97%になります .

化学反応解析

リトリンは、以下を含む様々な化学反応を受けます。

酸化: リトリンは、システイン残基間にジスルフィド結合を形成することで酸化され、その三次元構造を安定化させることができます。

還元: 還元反応は、ジスルフィド結合を切断し、線状のペプチド構造をもたらします。

置換: リトリンは、特定のアミノ酸を他の残基に置き換えることにより、生物学的活性を改変する置換反応を受けます。

これらの反応に使用される一般的な試薬には、酸化剤(過酸化水素など)や還元剤(ジチオスレイトールなど)が含まれます。 これらの反応によって形成される主要な生成物は、ペプチド配列に対して加えられた具体的な修飾によって異なります .

科学研究への応用

リトリンは、幅広い科学研究への応用をもちます。

化学: リトリンは、ペプチド合成と修飾技術を研究するためのモデルペプチドとして使用されます。

生物学: それは、受容体-リガンド相互作用、特にボンベシン受容体の研究に用いられています。

医学: リトリンは、ボンベシン受容体との相互作用により、消化器疾患、関節リウマチ、特定のがんを治療する上で潜在的な治療的応用があります.

産業: リトリンは、ボンベシンファーマコフォアと他の構造的実体を組み合わせて、効力を高め、副作用を軽減するハイブリッド薬の開発に使用されています.

化学反応の分析

Litorin undergoes various chemical reactions, including:

Oxidation: Litorin can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its three-dimensional structure.

Reduction: Reduction reactions can break disulfide bonds, leading to a linear peptide structure.

Substitution: Litorin can undergo substitution reactions where specific amino acids are replaced with other residues to modify its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific modifications made to the peptide sequence .

類似化合物との比較

リトリンは、ボンベシンやニューロメジンBなどの他のボンベシン様ペプチドと類似しています。 リトリンは、ボンベシンと比較して、両方のボンベシン受容体サブタイプに対してより強い親和性を示します 。 さらに、リトリンの作用は、in vitroまたはin vivoのいずれにおいても、ボンベシンで観察される作用よりも発現と消失が速い 。これにより、リトリンは研究と治療的応用のためのユニークで貴重な化合物となっています。

類似化合物には以下が含まれます。

ボンベシン: リトリンと同様のアミノ酸配列と生物学的活性を共有するペプチド。

ニューロメジンB: 同様の受容体親和性と生理学的効果を持つ別のボンベシン様ペプチド。

リトリンは、作用の発現が速く、受容体親和性が高いなど、ユニークな特性を備えているため、科学研究や潜在的な治療的応用のための貴重なツールとなっています .

特性

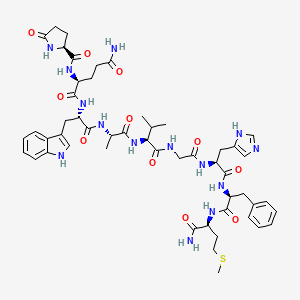

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H68N14O11S/c1-27(2)43(51(76)56-25-42(68)60-39(22-31-24-54-26-57-31)50(75)63-37(20-29-10-6-5-7-11-29)49(74)61-34(44(53)69)18-19-77-4)65-45(70)28(3)58-48(73)38(21-30-23-55-33-13-9-8-12-32(30)33)64-47(72)36(14-16-40(52)66)62-46(71)35-15-17-41(67)59-35/h5-13,23-24,26-28,34-39,43,55H,14-22,25H2,1-4H3,(H2,52,66)(H2,53,69)(H,54,57)(H,56,76)(H,58,73)(H,59,67)(H,60,68)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,70)/t28-,34-,35-,36-,37-,38-,39-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCNRADJYUSTIV-FPNHNIPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H68N14O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204308 | |

| Record name | Litorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1085.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55749-97-8 | |

| Record name | Litorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055749978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Litorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

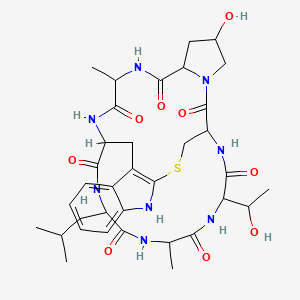

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

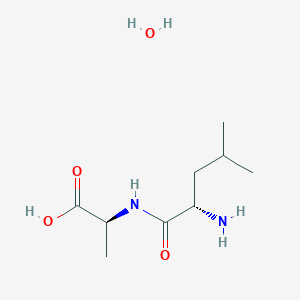

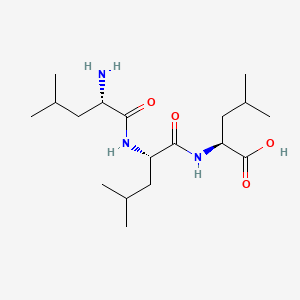

Feasible Synthetic Routes

Q1: What is litorin, and what is its origin?

A1: Litorin is a bombesin-like nonapeptide originally isolated from the skin of the Australian leptodactylid frog, Litoria aurea []. It belongs to a family of peptides with significant homology in their C-terminal regions, which are responsible for their biological activities [].

Q2: How does litorin interact with cells to exert its effects?

A2: Litorin interacts with specific membrane receptors on the surface of various cell types, including pancreatic acinar cells [, , ], smooth muscle cells [], and glioblastoma cells []. These receptors belong to the G protein-coupled receptor superfamily [, ].

Q3: What are the downstream effects of litorin binding to its receptors?

A3: Litorin binding triggers a cascade of intracellular signaling events, leading to various physiological responses. For example, in pancreatic acinar cells, litorin stimulates amylase secretion, calcium outflux, and cyclic guanosine monophosphate (cGMP) accumulation [, , ]. In smooth muscle cells, it induces contraction [, ]. In glioblastoma cells, it increases cytosolic calcium ion concentration and the generation of inositol phosphates [].

Q4: Does litorin affect feeding behavior?

A4: Yes, litorin administered peripherally or centrally inhibits food intake in various species [, , ]. This effect is mediated through its interaction with bombesin receptors, particularly the neuromedin B receptor (NMB-R or BB1) [].

Q5: What is the role of litorin in thermoregulation?

A5: Studies in rats show that centrally administered litorin can induce hypothermia, particularly in cold environments []. This effect suggests a potential role for litorin in regulating body temperature.

Q6: How does litorin affect gastric function?

A6: Litorin has been shown to reduce gastric acid secretion and emptying in rats when administered intracerebroventricularly [, ]. This effect suggests a potential role in regulating digestive processes.

Q7: Does litorin play a role in cell growth and proliferation?

A7: Yes, litorin exhibits mitogenic activity in Swiss 3T3 cells, stimulating DNA synthesis and cell division []. This effect is potentiated by insulin, colchicine, platelet-derived growth factor, and fibroblast-derived growth factor [].

Q8: What is the primary structural feature of litorin responsible for its biological activity?

A8: The C-terminal nonapeptide sequence of litorin is crucial for its biological activity []. Modifications to this region can significantly impact its potency and efficacy [].

Q9: How do modifications to the litorin structure affect its activity?

A9: Substituting glutamine at position 2 with its gamma-methyl ester (Glu(OMe)2-litorin) results in a peptide with slightly different pharmacological properties []. Other modifications, such as replacing the amide bond between positions 8 and 9 with a thiomethylene ether ([Phe8 ψ[CH2S]-Leu9]litorin) or a methylated amine ([Phe8 ψ[CH2N(CH3)]Leu9]litorin), can alter its activity from an agonist to an antagonist [].

Q10: Does the length of the litorin peptide affect its activity?

A10: Yes, the minimum length required for bombesin-like activity is the C-terminal heptapeptide, while the nonapeptide exhibits maximal activity comparable to bombesin [].

Q11: Are there specific amino acid residues essential for litorin activity?

A11: Both tryptophan and histidine residues within the C-terminal region appear to be essential for litorin's bombesin-like activity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。